1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine
Overview
Description
The compound “1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 2-bromo-5-nitrophenylmethyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. The IUPAC name “1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine” suggests that it has a piperidine ring with a methyl group at the 2nd position and a 2-bromo-5-nitrophenylmethyl group at the 1st position .Scientific Research Applications
Synthesis and Modification
1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine and its derivatives find extensive use in the synthesis of complex organic compounds. For instance, new S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil have been successfully synthesized using related compounds in DMF solution, highlighting the role of these molecules in facilitating the Mannich reaction (Pospieszny & Wyrzykiewicz, 2008). Furthermore, the creation of substituted 1,3,4-oxadiazole derivatives has been achieved by reacting similar molecules with corresponding bromobenzyl bromides or nitrobenzyl chlorides, emphasizing their utility in heterocyclic chemistry and therapeutic potential (Rehman et al., 2019).
Biological Activities
Compounds like 1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine are integral in synthesizing substances with significant biological activities. For example, studies on similar compounds have demonstrated moderate to excellent antibacterial properties against various bacteria (Aziz‐ur‐Rehman et al., 2017). This suggests potential applications in the development of new antibacterial agents. Additionally, the synthesis of Schiff bases using related compounds has shown considerable urease inhibitory activity, indicating potential applications in medicine and agriculture (Zulfiqar et al., 2020).
Structural Analysis and Material Science
These compounds are also valuable in material science for studying molecular structures and interactions. Quantum mechanical, spectroscopic, and docking studies on similar molecules have been conducted, providing insights into molecular structures, electronic characteristics, and vibrational frequencies, useful in developing new materials with desired properties (Abraham et al., 2017).
properties
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]-2-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-10-4-2-3-7-15(10)9-11-8-12(16(17)18)5-6-13(11)14/h5-6,8,10H,2-4,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVYCQPWWZOVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.